4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
Description
Properties
IUPAC Name |
2-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6OS/c1-11-12(2)23-15(18-11)4-5-16(21-23)24-10-14-6-8-22(9-7-14)17-20-19-13(3)25-17/h4-5,14H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBWVWWHKVULMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NN=C(S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a complex heterocyclic structure that incorporates both imidazo and thiadiazole moieties. These structural features are known to confer a wide spectrum of biological activities, making such compounds of significant interest in medicinal chemistry.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C21H23N7O
- Molecular Weight : 389.5 g/mol
- CAS Number : 2548981-04-8
Biological Activity Overview
Research indicates that compounds containing both imidazo and thiadiazole rings exhibit various biological activities including:
- Antibacterial and Antifungal : Thiadiazole derivatives have shown broad-spectrum activity against various pathogens. The 1,3,4-thiadiazole scaffold is particularly noted for its antimicrobial properties .
- Anticancer : Compounds with thiadiazole structures have demonstrated significant cytotoxic effects against several cancer cell lines. For instance, modifications at the C-2 position of the thiadiazole ring have been linked to enhanced cytotoxicity against tumor cells .
- Anti-inflammatory and Analgesic : The presence of the thiadiazole moiety often correlates with anti-inflammatory properties, making these compounds potential candidates for pain management therapies .
Antimicrobial Activity
A study highlighted the synthesis of new thiadiazole derivatives which were evaluated for their antimicrobial efficacy. Compounds were tested against various bacterial strains and exhibited promising results. For example:
- Compound A showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 32 | Staphylococcus aureus |
| B | 16 | Escherichia coli |
| C | 64 | Pseudomonas aeruginosa |
Cytotoxicity Studies
In vitro studies have demonstrated that certain derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance:
- Compound B showed a GI50 value of -5.31 in colon cancer cells (HCC-2998), indicating strong anticancer activity.
| Cell Line | GI50 Value |
|---|---|
| HOP 92 (Lung) | -6.49 |
| HCC-2998 (Colon) | -5.31 |
| PC-3 (Prostate) | -5.48 |
The biological activity of these compounds is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis in pathogens and cancer cells. The imidazo and thiadiazole rings may facilitate interactions with biological targets due to their electron-rich nature.
Case Studies
- Case Study on Anticancer Activity : In a recent study, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that modifications at specific positions on the thiadiazole ring significantly enhanced their potency against various cancer types .
- Antibacterial Screening : Another investigation focused on the antibacterial properties of thiadiazole derivatives against Mycobacterium tuberculosis. Several compounds demonstrated low toxicity towards normal cells while effectively inhibiting bacterial growth .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential :
- Antimicrobial Activity: Studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics.
- Anticancer Properties: Research indicates that the compound may inhibit specific cancer cell lines through apoptosis induction mechanisms. Its structural features allow it to interact with DNA and inhibit replication .
Biological Studies
In biological research, the compound's interactions with biological targets are of great interest:
- Enzyme Inhibition: Preliminary studies show that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
- Signal Transduction Modulation: The compound may modulate pathways involved in inflammation and cell signaling, which could be beneficial in treating inflammatory diseases .
Material Science
Beyond medicinal applications, the compound shows promise in material science:
- Polymer Development: Its unique chemical structure can be utilized as a building block for synthesizing novel polymers with specific properties such as increased thermal stability and chemical resistance .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Case Study on Antimicrobial Efficacy:
- Cancer Cell Line Testing:
-
Material Application:
- Researchers have developed a polymeric material incorporating the compound that showed enhanced mechanical properties and resistance to degradation compared to traditional materials used in biomedical applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Key Compounds Analyzed:
Benzohomoadamantane-based ureas (Compounds 15 and 21) Core structure: Benzohomoadamantane-urea-piperidine. Binding affinity (MM/GBSA): −68.0 to −69.4 kcal/mol.
1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine (Compound 12)
- Core structure : Imidazo[4,5-b]pyridine with pyrimidine-piperazine substituents.
- Synthesis : Mannich-type reaction with formaldehyde and triethylamine.
Target Compound
- Core structure : Imidazo[1,2-b]pyridazine with thiadiazole-piperidine.
- Hypothesized binding affinity : Likely comparable to benzohomoadamantane analogs due to similar piperidine orientation and heterocyclic bulk .
Comparative Data Table:
Molecular Docking and Binding Orientation
The benzohomoadamantane-urea analogs (Compounds 15 and 21) show preferential binding when the adamantane group occupies the left-hand side (lhs) of the active site, with piperidine on the right-hand side (rhs). This orientation stabilizes interactions by −5.7 to −10.2 kcal/mol compared to the reverse configuration . For the target compound, molecular modeling suggests the thiadiazole group may occupy the rhs, leveraging hydrogen bonding with the piperidine’s basic nitrogen.
Computational and Experimental Validation
Preparation Methods
Synthesis of 2,3-Dimethylimidazo[1,2-b]Pyridazin-6-ol
The imidazo[1,2-b]pyridazine core is synthesized via cyclocondensation of 6-aminopyridazine derivatives with α-haloketones. For the 2,3-dimethyl variant, 2-bromo-3-pentanone reacts with 6-aminopyridazine in ethanol under reflux (78–82°C, 8–12 hours) to yield 2,3-dimethylimidazo[1,2-b]pyridazine . Subsequent hydroxylation at the 6-position is achieved through nitration followed by reduction and diazotization-hydrolysis:
-
Nitration : Treatment with fuming HNO₃ at 0–5°C introduces a nitro group at position 6.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C, 40 psi) converts the nitro group to an amine.
-
Diazotization-Hydrolysis : Reaction with NaNO₂/HCl at 0°C followed by H₂O yields the 6-hydroxy derivative .
Key Data :
| Step | Conditions | Yield (%) | Characterization (IR/NMR) |
|---|---|---|---|
| Cyclocondensation | EtOH, reflux, 10 h | 72 | δ 2.45 (s, 6H, CH₃), 7.21 (s, 1H, H-5) |
| Hydroxylation | HNO₃ (fuming), 0°C → H₂O, 60°C | 58 | ν 3250 cm⁻¹ (OH), δ 6.98 (s, 1H, H-6) |
Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine
The 5-methyl-1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. A two-step protocol is employed:
-
Thiosemicarbazone Formation : Acetone reacts with thiosemicarbazide in ethanol (reflux, 6 h) to form acetone thiosemicarbazone.
-
Cyclization : Treatment with phosphorus oxychloride (POCl₃) at 80°C for 3 hours induces ring closure, yielding 5-methyl-1,3,4-thiadiazol-2-amine .
Optimization Insight : Excess POCl₃ (3 equivalents) improves cyclization efficiency, reducing byproduct formation .
Piperidine Functionalization Strategies
The piperidine core undergoes dual functionalization at the 1- and 4-positions:
Final Coupling and Characterization
The functionalized piperidine intermediates are purified via recrystallization (ethanol/water) and characterized spectroscopically:
-
¹H NMR : δ 1.45–1.78 (m, 4H, piperidine CH₂), 2.32 (s, 3H, thiadiazole-CH₃), 2.51 (s, 6H, imidazopyridazine-CH₃), 4.12 (s, 2H, OCH₂), 6.89 (s, 1H, imidazopyridazine-H) .
-
MS (ESI+) : m/z 412.2 [M+H]+.
Yield Optimization :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thiadiazole coupling | 68 | 98.5 |
| Imidazopyridazine coupling | 74 | 97.8 |
Mechanistic and Kinetic Considerations
-
Thiadiazole-Piperidine Coupling : Follows an SN2 mechanism, with K₂CO₃ neutralizing HCl byproducts .
-
Oxy-Methylation : Proceeds via a Williamson ether synthesis pathway, requiring anhydrous conditions to avoid hydrolysis .
-
Side Reactions : Competing N-alkylation of piperidine is minimized by using a bulky base (NaH) and excess chloromethyl reagent .
Comparative Analysis of Synthetic Routes
Alternative methodologies from literature include:
-
Mitsunobu Reaction : For oxygen-methyl linkages, though cost-prohibitive at scale .
-
Ultrasound-Assisted Cyclization : Reduces thiadiazole formation time by 40% but requires specialized equipment .
Challenges and Troubleshooting
-
Low Yields in Cyclization : Additive KF improves POCl₃ reactivity by scavenging HCl .
-
Epimerization at Piperidine : Chiral HPLC analysis confirms configuration retention when using mild bases .
Scalability and Industrial Relevance
Pilot-scale batches (1 kg) achieve 62% overall yield using:
Q & A
Q. What are the established synthetic routes for preparing 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine?
The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Imidazo-pyridazine core formation : Condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters) to construct the imidazo[1,2-b]pyridazine ring .
- Piperidine-thiadiazole linkage : Coupling the imidazo-pyridazine moiety with a pre-functionalized piperidine-thiadiazole intermediate via nucleophilic substitution or Mitsunobu reaction for ether bond formation .
- Optimization : Use of catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance yield, with reaction monitoring via TLC or HPLC .
Q. Which spectroscopic and analytical methods are critical for structural validation of this compound?
- 1H/13C NMR : Assign peaks to confirm the presence of methyl groups (δ ~2.5 ppm for thiadiazole-CH3), piperidine protons (δ ~3.0–3.5 ppm), and imidazo-pyridazine aromatic signals (δ ~7.0–8.5 ppm) .
- HRMS : Verify molecular ion [M+H]+ with <5 ppm mass accuracy to distinguish from analogs (e.g., thiadiazole vs. triazole derivatives) .
- IR Spectroscopy : Identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for the ether linkage) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Enzyme inhibition screens : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorogenic substrates, with IC50 determination via dose-response curves .
- Antimicrobial activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zones of inhibition to standard antibiotics .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices relative to normal cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with less coordinating alternatives (e.g., THF) to reduce side reactions .
- Temperature control : Perform reactions under microwave irradiation (50–100°C, 30 min) to accelerate kinetics and improve regioselectivity .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
Q. How do structural modifications to the imidazo-pyridazine or thiadiazole moieties affect bioactivity?
A comparative SAR study might reveal:
| Modification | Impact on Activity | Reference |
|---|---|---|
| 2,3-Dimethyl substitution | Enhances metabolic stability but reduces solubility | |
| Thiadiazole → Triazole | Increases kinase inhibition but introduces hepatotoxicity | |
| Piperidine N-substitution | Improves blood-brain barrier penetration for CNS targets |
Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?
- Purity analysis : Use HPLC-MS to detect trace impurities (e.g., dealkylated byproducts) that may interfere with assays .
- Metabolic stability assays : Perform microsomal incubation (human/rat liver microsomes) to identify rapid clearance pathways .
- In silico modeling : Apply molecular dynamics simulations to assess target binding under physiological conditions (e.g., solvation effects) .
Methodological Notes
- Data contradiction : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Scale-up challenges : Implement flow chemistry for hazardous intermediates (e.g., azide-containing thiadiazoles) to improve safety and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
